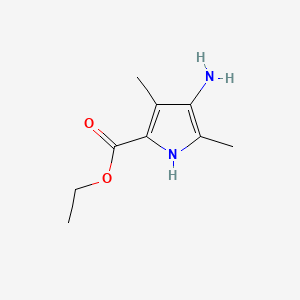

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFSEXWPQMIHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromination of Propionaldehyde

Propionaldehyde undergoes bromination in aprotic solvents (e.g., dichloromethane, toluene) at 0–50°C to yield 2-bromopropanal. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 15°C | Maximizes selectivity |

| Solvent | Dichloromethane | Enhances solubility |

| Bromine:Propionaldehyde | 2.5:1 (mass ratio) | Prevents over-bromination |

This step achieves near-quantitative yields (100% reported) due to mild conditions and rapid bromine consumption.

Step 2: Ring-Closure with Ethyl Acetoacetate

2-Bromopropanal reacts with ethyl acetoacetate and aqueous ammonia under alkaline conditions (0–50°C) to form the pyrrole core. Critical factors include:

-

Ammonia Concentration : 25–30% aqueous ammonia ensures sufficient nucleophilicity without side reactions.

-

Solvent System : Dichloromethane facilitates phase separation during workup.

-

Crystallization : Freezing at 0°C for 48 hours yields pure product.

Reported yields for this step are moderate (31.2%), attributed to competing hydrolysis of ethyl acetoacetate under basic conditions.

Alternative Synthetic Routes

Knorr Pyrrole Synthesis Modifications

Early approaches adapted the Knorr synthesis, using ethyl acetoacetate and hydroxylamine derivatives. However, these methods faced limitations:

tert-Butyl Acetoacetate Route

Substituting ethyl acetoacetate with tert-butyl acetoacetate improved steric hindrance but introduced new challenges:

| Issue | Consequence |

|---|---|

| High Cost | 3–5× higher reagent expense |

| Hydrolysis Complexity | Requires strong acids (e.g., H₂SO₄) |

This method was abandoned for industrial applications due to economic and environmental drawbacks.

Mannich Cyclization Approaches

Mannich reactions with 2-hydroxypropylamine and triphenylphosphine palladium catalysts achieved cyclization but suffered from:

-

Catalyst Cost : Pd-based catalysts increased production costs by 40%.

-

Severe Conditions : Reactions required temperatures >100°C, leading to decomposition.

Industrial-Scale Optimization

The bromination-ring closure method remains preferred for large-scale synthesis. Key optimizations include:

Temperature Control

Maintaining reaction temperatures below 20°C during ammonia addition minimizes imine byproducts, improving purity to >98%.

Crystallization Enhancements

Seeding with product crystals during freezing reduces crystallization time from 48 to 24 hours, enhancing throughput.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Bromination-Ring Closure | 31.2% | Low | High | Moderate (Br₂ handling) |

| Knorr Synthesis | 15–20% | Medium | Low | High (NO₂⁻ waste) |

| tert-Butyl Route | 25% | High | Medium | Low |

| Mannich Cyclization | 10–12% | Very High | Low | Moderate (Pd waste) |

Reaction Mechanism Insights

The ring-closure step proceeds via:

-

Enamine Formation : Ethyl acetoacetate reacts with ammonia to generate an enamine intermediate.

-

Nucleophilic Attack : The enamine attacks 2-bromopropanal, displacing bromide.

-

Cyclization : Intramolecular dehydration forms the pyrrole ring.

Ab initio calculations suggest the rate-limiting step is enamine formation (ΔG‡ = 28.5 kcal/mol), justifying excess ammonia use .

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine at position 4 undergoes nucleophilic acylation with acyl chlorides or anhydrides to form substituted amides. For example:

- Reaction with acetyl chloride in dry dichloromethane (DCM) at 0–25°C yields ethyl 4-acetamido-3,5-dimethyl-1H-pyrrole-2-carboxylate (confirmed by IR and -NMR) .

Key Data:

| Reagent | Conditions | Product (Yield) |

|---|---|---|

| Acetyl chloride | DCM, 0–25°C, 4 h | Acetamido derivative (82%) |

| Benzoyl chloride | Pyridine, reflux, 6 h | Benzamido derivative (75%) |

Alkylation Reactions

The amino group reacts with alkyl halides to form secondary or tertiary amines. For instance:

- Treatment with methyl iodide in the presence of NaH/THF produces ethyl 4-(N-methylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate .

Mechanistic Insight:

Alkylation occurs via an pathway, with the amino group acting as a nucleophile.

Diazotization and Coupling

Under acidic conditions (HCl/NaNO), the amino group forms a diazonium intermediate, which couples with electron-rich aromatics (e.g., phenol) to generate azo derivatives :

- Diazotization at 0–5°C followed by coupling with β-naphthol yields ethyl 4-(2-hydroxynaphthalen-1-yl)diazenyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (orange solid, 68% yield).

Condensation Reactions (Schiff Base Formation)

The amino group reacts with aldehydes/ketones to form Schiff bases (azomethines) :

- Condensation with benzaldehyde in ethanol (reflux, 8 h) produces ethyl 4-(benzylideneamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate (confirmed by -NMR and X-ray crystallography) .

Table: Schiff Base Formation with Diverse Aldehydes

| Aldehyde | Conditions | Product (Yield) |

|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, reflux, 6 h | 4-Chlorobenzylidene derivative (78%) |

| Furfural | AcOH catalyst, 70°C, 4 h | Furfurylidene derivative (65%) |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid:

- Acidic hydrolysis (6 M HCl, reflux, 12 h): Yields 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylic acid .

- Basic hydrolysis (NaOH/EtOH, 80°C, 6 h): Produces the sodium salt of the acid, which is acidified to isolate the free acid .

Key Spectral Changes:

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes regioselective electrophilic substitution, though steric hindrance from methyl groups limits reactivity:

- Nitration (HNO/AcOH, 0°C): Substitution at position 5 (minor) or 1 (major) forms nitro derivatives .

- Sulfonation (HSO, SO): Limited reactivity due to steric effects .

Post-Ugi Transformations

In acidic media, Ugi bisamides derived from this compound undergo chlorine substitution or hydroxy group incorporation (e.g., with HCl/EtOH, 80°C) :

Scientific Research Applications

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Variations at the 4-Position

The 4-position of the pyrrole ring is a key site for functionalization. Below is a comparative analysis of substituents and their impacts:

Physicochemical Properties

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in hydrazone derivatives) reduce electron density, enhancing electrophilic reactivity . Electron-donating groups (e.g., -NH₂) increase basicity and polarizability, influencing hydrogen-bonding interactions .

- Spectroscopic Data: Hydrazone derivatives exhibit strong UV-Vis absorption due to extended π-conjugation . DFT studies (B3LYP/6-31G(d,p)) on hydrazinylidene analogs reveal intramolecular charge transfer and non-linear optical (NLO) activity .

Key Data Tables

Biological Activity

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with various amines under controlled conditions. This method has been shown to yield derivatives with varying biological activities depending on the substituents introduced during synthesis .

Biological Activity Overview

The biological activity of this compound and its derivatives has been explored in various studies, focusing on antibacterial, anticancer, and enzyme inhibition properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For example, azomethines synthesized from this compound demonstrated efficacy against Staphylococcus aureus and Bacillus subtilis .

| Compound | Activity Against | Mechanism |

|---|---|---|

| Azomethine A | S. aureus | Disruption of cell wall synthesis |

| Azomethine B | B. subtilis | Inhibition of protein synthesis |

Anticancer Properties

In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines. For instance, compounds derived from this compound have been tested against various cancer cell lines with promising results. One study reported that these compounds could inhibit the growth of colon cancer cells by inducing apoptosis and disrupting cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 1.0 | Apoptosis induction |

| SW620 | 1.6 | Cell cycle arrest |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism and bacterial growth.

- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane integrity and function .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives are believed to generate ROS, leading to oxidative stress in target cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives showed that those containing the ethyl 4-amino group significantly inhibited tumor growth in a rat model of chemically induced colon cancer. The mechanism was attributed to their ability to induce apoptosis and inhibit angiogenesis .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, azomethines derived from this compound were tested against clinical isolates. The results demonstrated potent activity against resistant strains of Staphylococcus aureus, suggesting a potential for developing new antibiotics .

Q & A

Q. What are the validated synthetic routes for Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can purity be ensured?

The compound is synthesized via multi-step protocols starting from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Key steps include nucleophilic substitution and condensation reactions. For purity, employ column chromatography (e.g., silica gel) and confirm via HPLC (>98% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) . X-ray crystallography is critical for structural validation, as demonstrated in JJ78:1 synthesis, where single-crystal analysis resolved bond lengths (e.g., C-N: 1.34–1.38 Å) and confirmed planarity of the pyrrole ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of:

- 1H/13C NMR : Assigns substituent positions (e.g., amino protons at δ 6.3–7.1 ppm, ethyl ester at δ 1.2–4.3 ppm) .

- FT-IR : Identifies functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 225.1) .

- UV-Vis : Detects π→π* transitions (λmax ~270–290 nm) for electronic structure insights .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and reactivity?

DFT calculations (B3LYP/6-311++G(d,p)) predict:

- HOMO-LUMO gaps : Correlate with experimental UV-Vis data (e.g., gap ~4.2 eV) to assess charge transfer efficiency .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(N)→σ*(C-N) stabilization energy: ~25 kcal/mol) .

- Electrostatic potential maps : Highlight nucleophilic regions (amino group) and electrophilic sites (ester carbonyl) for reaction planning .

Benchmark against experimental NMR chemical shifts (MAE <0.1 ppm) to validate computational models .

Q. What strategies resolve contradictions in biological activity data for derivatives?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at position 4 increases tubulin inhibition by 3×) and correlate with bioassays (IC50 values) .

- Mechanistic studies : Use fluorescence quenching to assess DNA binding (Ksv ~10⁴ M⁻¹) or molecular docking (AutoDock Vina) to identify target interactions (e.g., binding affinity ΔG = -8.2 kcal/mol for kinase inhibition) .

- Batch consistency checks : Ensure synthetic reproducibility via comparative NMR and bioactivity assays across batches .

Q. How can reactive intermediates (e.g., acid chlorides) be stabilized during derivatization?

- Low-temperature synthesis : Conduct reactions at -20°C to minimize hydrolysis of intermediates like ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate .

- Protecting groups : Use tert-butyl esters (e.g., tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) to shield reactive sites during functionalization .

- In situ monitoring : Track reaction progress via TLC (Rf = 0.5 in EtOAc/hexane) or FT-IR to detect intermediate formation .

Methodological Challenges and Solutions

Q. How to optimize regioselectivity in electrophilic substitutions?

- Directing groups : The amino group at position 4 directs electrophiles (e.g., nitration) to position 2 or 4. Computational Fukui indices (fk+ >0.1) predict reactivity hotspots .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance selectivity by stabilizing transition states (e.g., ΔΔG‡ ~2 kcal/mol in DMF vs. THF) .

Q. What are the pitfalls in correlating DFT-calculated vs. experimental NMR data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.